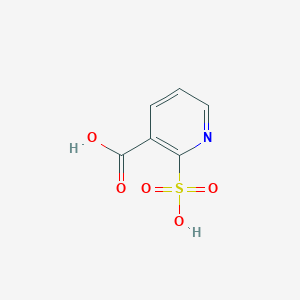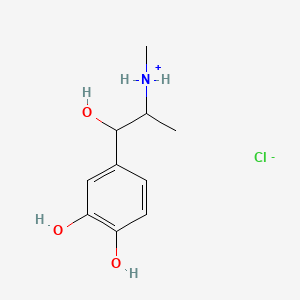
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxyphenylacetone with methylamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride include:
Epinephrine: A well-known neurotransmitter and hormone with similar structural features.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping biological functions.
Dopamine: A neurotransmitter with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
946-43-0 |
|---|---|
Molekularformel |
C10H16ClNO3 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
[1-(3,4-dihydroxyphenyl)-1-hydroxypropan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7;/h3-6,10-14H,1-2H3;1H |
InChI-Schlüssel |
HPDZIFBLRDLGFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)[NH2+]C.[Cl-] |
Verwandte CAS-Nummern |
10329-60-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





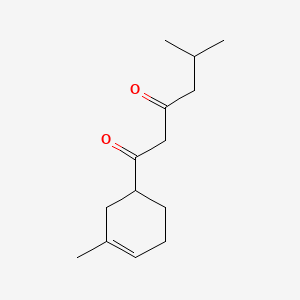
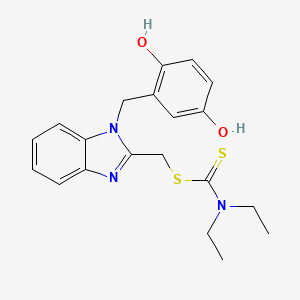


![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
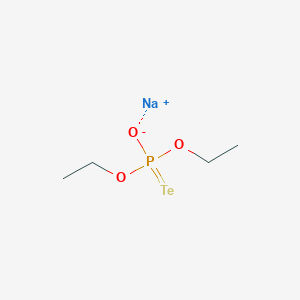
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
